Bienvenue dans la boutique en ligne BenchChem!

Spiro[3.3]heptan-2-ylmethanol

Bioisostere Spiro[3.3]heptane Anticancer

Spiro[3.3]heptan-2-ylmethanol is a sp³-rich spirocyclic alcohol (C8H14O, MW 126.2) featuring a rigid, three-dimensional spiro[3.3]heptane core. This scaffold is recognized as a saturated bioisostere of benzene, with the non-coplanar exit vectors enabling it to mimic mono-, meta-, and para-substituted phenyl rings in drug design.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 4483-67-4
Cat. No. B1404919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.3]heptan-2-ylmethanol
CAS4483-67-4
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(C2)CO
InChIInChI=1S/C8H14O/c9-6-7-4-8(5-7)2-1-3-8/h7,9H,1-6H2
InChIKeyGYVSAPVZLUZCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[3.3]heptan-2-ylmethanol (CAS 4483-67-4) Procurement Baseline and Scaffold Characteristics


Spiro[3.3]heptan-2-ylmethanol is a sp³-rich spirocyclic alcohol (C8H14O, MW 126.2) featuring a rigid, three-dimensional spiro[3.3]heptane core . This scaffold is recognized as a saturated bioisostere of benzene, with the non-coplanar exit vectors enabling it to mimic mono-, meta-, and para-substituted phenyl rings in drug design [1]. The molecule possesses a primary alcohol handle (topological polar surface area 20.2 Ų, XLogP3 1.8) for further derivatization, making it a versatile building block for fragment-based drug discovery .

Why Spiro[3.3]heptan-2-ylmethanol Cannot Be Casually Substituted with Other Spirocyclic or Acyclic Alcohols


The spiro[3.3]heptane core confers unique conformational rigidity and exit vector geometry that are not replicable by other spirocyclic systems (e.g., spiro[2.3]hexanes, spiro[4.5]decanes) or acyclic analogs. As a saturated benzene bioisostere, the spiro[3.3]heptane scaffold provides a defined 3D orientation of substituents—there are 18 possible ways to arrange two different substituents around the core, compared to only 3 for disubstituted benzene [1]. This stereochemical and conformational control is critical for target binding; replacement with a flexible acyclic alcohol or an alternative spiro system alters the exit vector angles and Fsp³ character, directly impacting target engagement and ADME properties [2].

Quantitative Differentiation Evidence for Spiro[3.3]heptan-2-ylmethanol vs. Key Comparators


Spiro[3.3]heptan-2-ylmethanol as a Precursor for Bioisosteric Replacement of Benzene in Sonidegib: Head-to-Head Potency Comparison

The spiro[3.3]heptane scaffold was incorporated into the anticancer drug sonidegib as a replacement for the meta-substituted benzene ring. The resulting spiro[3.3]heptane analog retained high potency in biological assays, with the saturated analog demonstrating comparable target engagement while offering the potential for improved physicochemical properties [1]. This provides direct quantitative evidence that spiro[3.3]heptane-based building blocks like spiro[3.3]heptan-2-ylmethanol can serve as effective, patent-free alternatives to benzene-containing pharmacophores.

Bioisostere Spiro[3.3]heptane Anticancer

Conformational and Substitution Pattern Differentiation: Spiro[3.3]heptane vs. Benzene Core

The spiro[3.3]heptane core provides a rigid, three-dimensional scaffold that expands accessible chemical space compared to planar benzene rings. While disubstituted benzene has only 3 possible substitution isomers, the spiro[3.3]heptane core offers 18 distinct ways to arrange two different substituents around the separate rings, and all 18 isomers are chiral [1]. This quantitative increase in stereochemical diversity allows for finer optimization of binding interactions and intellectual property positioning.

Conformational restriction Stereochemistry Drug design

Spiro[3.3]heptan-2-ylmethanol as a Fragment for M4 Muscarinic Acetylcholine Receptor Allosteric Modulators: Direct Target Engagement

Derivatives of spiro[3.3]heptane have been identified as micromolar inhibitors of the M4 muscarinic acetylcholine receptor (mAChR) [1]. Specifically, a single enantiomeric unsubstituted spirocyclic diamine (derived from a spiro[3.3]heptane core similar to spiro[3.3]heptan-2-ylmethanol) showed micromolar inhibition of M4 mAChR. This demonstrates the scaffold's ability to engage specific G protein-coupled receptor targets, a property not shared by simple acyclic alcohols or other spiro systems lacking the precise exit vector geometry.

Muscarinic acetylcholine receptor Allosteric modulator Fragment-based drug discovery

Utility in CFTR Modulator Development: Direct Patent Linkage

Spiro[3.3]heptan-2-ylmethanol is explicitly cited as useful in the preparation of macrocyclic compounds that act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) . This is supported by patent WO 2022076622, which describes spirocyclic building blocks for CFTR modulators. This direct application linkage differentiates it from generic spirocyclic alcohols that lack such documented relevance to this high-value therapeutic area.

CFTR Cystic fibrosis Macrocyclic compounds

Synthetic Accessibility and Scalable Hydroxylation for Fragment Diversification

The spiro[3.3]heptane core is amenable to selective biocatalytic hydroxylation using engineered P450BM3 enzymes, enabling the generation of distally monohydroxylated regioisomers with complete enantioselectivity [1]. This allows for the diversification of spiro[3.3]heptane-based fragments like spiro[3.3]heptan-2-ylmethanol into a range of functionalized derivatives (e.g., 2,6- and 1,6-disubstituted patterns) for fragment-based screening. This synthetic flexibility is not available for many other rigid spirocyclic scaffolds, providing a practical advantage in lead generation.

Biocatalysis Fragment diversification P450BM3

Optimal Research and Industrial Application Scenarios for Spiro[3.3]heptan-2-ylmethanol


Bioisosteric Replacement of Benzene Rings in Drug Candidates (e.g., Sonidegib, Vorinostat, Benzocaine)

Spiro[3.3]heptan-2-ylmethanol serves as a key building block for generating patent-free saturated analogs of marketed drugs containing benzene rings. As demonstrated for sonidegib, vorinostat, and benzocaine, the spiro[3.3]heptane core can directly replace phenyl moieties while maintaining biological potency [1]. This is particularly valuable for lead optimization programs aiming to improve ADME properties (e.g., solubility, metabolic stability) and circumvent existing composition-of-matter patents.

Development of M4 Muscarinic Acetylcholine Receptor Allosteric Modulators

The spiro[3.3]heptane scaffold has demonstrated micromolar inhibition of the M4 mAChR [1]. Spiro[3.3]heptan-2-ylmethanol can be elaborated into spirocyclic diamines and related analogs for targeting this GPCR, which is implicated in neurological and psychiatric disorders. This application scenario is supported by direct biological activity data on structurally related spiro[3.3]heptane derivatives.

Synthesis of CFTR Modulator Macrocycles for Cystic Fibrosis Research

Patents explicitly identify spiro[3.3]heptan-2-ylmethanol as a precursor for macrocyclic compounds that modulate CFTR [1]. This positions the compound as a strategically important intermediate for medicinal chemistry programs focused on cystic fibrosis and related channelopathies.

Fragment-Based Drug Discovery (FBDD) Library Generation via Biocatalytic Diversification

The spiro[3.3]heptane core is amenable to selective hydroxylation by engineered P450BM3 enzymes, enabling the generation of diverse, enantiopure fragments from a common precursor [1]. Spiro[3.3]heptan-2-ylmethanol can be incorporated into FBDD workflows to produce 2,6- and 1,6-disubstituted spiro[3.3]heptane fragments for screening against a wide range of biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[3.3]heptan-2-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.